Bmeda

Description

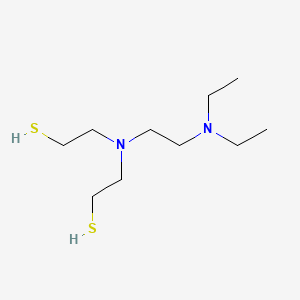

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(diethylamino)ethyl-(2-sulfanylethyl)amino]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2S2/c1-3-11(4-2)5-6-12(7-9-13)8-10-14/h13-14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCRCKFOMCLOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(CCS)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93798-62-0 | |

| Record name | BMEDA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93798-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-mercaptoethyl)-N',N'-diethylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093798620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-BIS(2-MERCAPTOETHYL)-N',N'-DIETHYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J7PW297VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMEDA as a Chelator: A Technical Guide

Disclaimer: The following technical guide details the mechanism of action and applications of the chelating agent BMEDA (N,N'-bis(2-mercaptoethyl)ethylenediamine). It is important to note that based on the current scientific literature, this compound is primarily recognized for its role as a chelator for the radionuclide Rhenium-188 (¹⁸⁸Re) in the context of radiopharmaceuticals for cancer therapy and imaging. There is currently no substantial scientific evidence to suggest its use as an iron chelator for conditions such as iron overload or for the inhibition of ferroptosis.

Introduction to Chelation

Chelation is a chemical process in which a substance, known as a chelating agent or chelator, forms multiple bonds to a single central metal ion.[1][2] This binding effectively creates a stable, water-soluble complex that can be readily excreted from the body. Chelation therapy is a medical procedure that involves the administration of chelating agents to remove heavy metals or other toxic substances from the body.[3][4][5][6] The stability of the bond between the chelator and the metal ion is crucial for its efficacy.

This compound: A Thiol-Containing Chelator

This compound, or N,N'-bis(2-mercaptoethyl)ethylenediamine, is a chelating agent characterized by the presence of thiol (-SH) groups, which are effective at binding to certain metal ions. Its chemical structure allows for the stable chelation of radionuclides like Rhenium-188.

Mechanism of Action

The primary mechanism of action of this compound as a chelator involves the formation of a stable coordination complex with the metal ion. In the case of Rhenium-188, the thiol groups of this compound donate electrons to the empty orbitals of the Rhenium ion, forming strong covalent bonds. This sequesters the radionuclide, preventing its non-specific distribution in the body and allowing for targeted delivery.

Quantitative Data

The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Full Chemical Name | N,N'-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine | [2] |

| Molecular Formula | C10H24N2S2 | [2] |

| Primary Chelated Ion | Rhenium-188 (¹⁸⁸Re) | [7] |

| Primary Application | Radiopharmaceutical for cancer therapy and imaging | [7] |

Experimental Protocols

Radiolabeling of Liposomes with ¹⁸⁸Re-BMEDA

This protocol describes the "after-loading" method for radiolabeling liposomes with ¹⁸⁸Re-BMEDA, a common technique in the development of radiopharmaceuticals.

Materials:

-

This compound chelator

-

¹⁸⁸Re-perrhenate (from a ¹⁸⁸W/¹⁸⁸Re generator)

-

Stannous chloride (reducing agent)

-

Liposomes with an ammonium sulfate gradient

-

Buffer solutions (e.g., phosphate-buffered saline, pH 7.2 and acetate buffer, pH 5.1)

Procedure:

-

Reduction of ¹⁸⁸Re-perrhenate: The ¹⁸⁸Re-perrhenate eluted from the generator is reduced using stannous chloride. This reduction is necessary for the Rhenium to be chelated by this compound.

-

Formation of ¹⁸⁸Re-BMEDA complex: The reduced ¹⁸⁸Re is mixed with this compound at room temperature to form the ¹⁸⁸Re-BMEDA complex.

-

Liposome Loading:

-

The pre-formed liposomes containing an ammonium sulfate gradient (creating a lower internal pH) are incubated with the ¹⁸⁸Re-BMEDA complex in a buffer at a neutral pH (e.g., pH 7.2).[7]

-

The lipophilic ¹⁸⁸Re-BMEDA complex crosses the lipid bilayer of the liposome.[7]

-

Once inside the liposome, the lower internal pH (e.g., pH 5.1) causes the this compound to become protonated.[7]

-

This protonation traps the now hydrophilic ¹⁸⁸Re-BMEDA-H⁺ complex within the aqueous core of the liposome.[7]

-

-

Quality Control: The radiolabeling efficiency and stability of the ¹⁸⁸Re-BMEDA-liposomes are assessed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Visualizations

Signaling Pathways and Experimental Workflows

References

An In-depth Technical Guide to N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (BMEDA): Properties and Applications in Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (BMEDA) is a chelating agent of significant interest in the field of nuclear medicine and radiopharmaceutical development. Its molecular structure, featuring two thiol groups and two nitrogen atoms, allows for the stable coordination of radiometals such as technetium-99m (⁹⁹ᵐTc) and rhenium-188 (¹⁸⁸Re). This property has been primarily exploited in the radiolabeling of liposomal nanocarriers for targeted cancer therapy and diagnostic imaging. This technical guide provides a comprehensive overview of the known properties of this compound, including its synthesis, physicochemical characteristics, and toxicological profile. Furthermore, it details its critical role as a lipophilic chelator in the post-loading of radionuclides into pre-formed liposomes, a key technology in the development of advanced drug delivery systems.

Introduction

The development of targeted drug delivery systems is a cornerstone of modern pharmaceutical research, aiming to enhance therapeutic efficacy while minimizing off-target toxicity. In this context, radiolabeled nanoparticles, particularly liposomes, have emerged as a promising platform. The ability to stably incorporate a therapeutic or diagnostic radionuclide into a liposomal carrier is paramount to the success of this technology. N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine, commonly referred to as this compound, has been identified as a key enabling molecule in this process. Its utility lies in its capacity to form stable, lipophilic complexes with radiometals, which can then be efficiently encapsulated within liposomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is a colorless to slightly yellow liquid with a characteristic thiol odor. It is soluble in water and some organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₄N₂S₂ | PubChem[1] |

| Molecular Weight | 236.4 g/mol | PubChem[1] |

| IUPAC Name | 2-[2-(diethylamino)ethyl-(2-sulfanylethyl)amino]ethanethiol | PubChem[1] |

| CAS Number | 93798-62-0 | PubChem[1] |

| Appearance | Colorless to slightly yellow liquid | ChemBK |

| Odor | Strong thiol odor | ChemBK |

| Solubility | Soluble in water and some organic solvents | ChemBK |

Synthesis

Caption: General Synthesis of this compound.

Applications in Radiopharmaceuticals

The primary application of this compound in drug development is its use as a chelating agent for the radiolabeling of liposomes. Its lipophilic nature allows it to readily cross the lipid bilayer of pre-formed liposomes. Once inside, it can be "trapped" and then chelate a radionuclide that is subsequently introduced. This "post-loading" method is highly efficient and avoids the harsh conditions that might be required if the radionuclide were to be incorporated during the liposome formation process.

Radiolabeling of Liposomes with Rhenium-188

This compound has been instrumental in the development of ¹⁸⁸Re-labeled liposomes for cancer therapy. The process, often referred to as the "this compound-liposome" technology, involves the following key steps:

-

Preparation of Liposomes: Liposomes with an acidic internal buffer are prepared.

-

Loading of this compound: The lipophilic this compound is incubated with the pre-formed liposomes and diffuses across the lipid membrane into the acidic interior.

-

Radiolabeling: A reduced form of ¹⁸⁸Re is added to the this compound-containing liposomes. The ¹⁸⁸Re is chelated by the trapped this compound, forming a stable ¹⁸⁸Re-BMEDA complex inside the liposome.

Caption: Workflow for ¹⁸⁸Re-BMEDA Liposome Preparation.

Experimental Protocols

While a specific synthesis protocol for this compound is not publicly available, the following provides a generalized protocol for the radiolabeling of liposomes with ¹⁸⁸Re using this compound, based on methodologies described in the literature.

Protocol: Preparation of ¹⁸⁸Re-BMEDA-Liposomes

-

Liposome Preparation:

-

A mixture of desired lipids (e.g., DSPC, Cholesterol, DSPE-PEG) is dissolved in a suitable organic solvent.

-

The solvent is removed by rotary evaporation to form a thin lipid film.

-

The lipid film is hydrated with an acidic buffer (e.g., citrate buffer, pH 4.0) to form multilamellar vesicles.

-

The vesicles are subjected to extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm) to produce unilamellar liposomes of a specific size.

-

-

This compound Loading:

-

A solution of this compound in a suitable solvent (e.g., ethanol) is prepared.

-

The this compound solution is added to the liposome suspension and incubated at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the diffusion of this compound into the liposomes.

-

-

Radiolabeling:

-

Sodium perrhenate ([¹⁸⁸Re]NaReO₄) is mixed with a reducing agent (e.g., stannous chloride) to reduce the Re(VII) to a lower oxidation state.

-

The reduced ¹⁸⁸Re is then added to the this compound-loaded liposomes and incubated (e.g., at 60°C for 30 minutes) to allow for the formation of the ¹⁸⁸Re-BMEDA complex within the liposomes.

-

The final product is purified from unencapsulated ¹⁸⁸Re using methods such as size exclusion chromatography.

-

Toxicology

Acute toxicity studies of this compound have been conducted in both mice and beagles. These studies are crucial for establishing the safety profile of this compound for its potential use in pharmaceutical preparations.

Table 2: Acute Toxicity Data for this compound

| Species | Route of Administration | Dose | Observation | Source |

| Beagle Dogs | Intravenous | Up to 2 mg/kg | No compound-related adverse effects observed over a 14-day period. | PubMed |

| Beagle Dogs | Intravenous | 1 mg/kg | No adverse effects. | ResearchGate[2] |

These findings suggest that this compound has a favorable acute toxicity profile at doses relevant to its application in radiolabeled liposome formulations.

Signaling Pathways

Currently, there is no available scientific literature that describes the direct interaction of N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine with any specific cellular signaling pathways. Its biological role, as currently understood, is primarily that of a chelating agent for the encapsulation of radiometals within drug delivery systems. It is important to distinguish this compound from other thiol-containing chelators, such as N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI), which has been reported to modulate signaling pathways, for instance, by attenuating mercury-induced phospholipase D activation.

Conclusion

N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine is a valuable tool in the field of radiopharmaceutical development, particularly for the creation of targeted, liposome-based therapeutic and diagnostic agents. Its key attribute is its ability to act as a lipophilic chelator, enabling the efficient post-loading of radionuclides like ¹⁸⁸Re into pre-formed liposomes. While its toxicological profile appears favorable for this application, further research into its detailed synthesis, coordination chemistry with various radiometals, and potential biological interactions would be beneficial for expanding its utility and ensuring its safe application in clinical settings. The absence of data on its direct effects on cellular signaling pathways suggests that its primary function is confined to its role as a chelator within a drug delivery vehicle.

References

In-Depth Technical Guide to Bmeda for Rhenium-188 Chelation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Bmeda (N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine) as a chelating agent for Rhenium-188 (¹⁸⁸Re). Rhenium-188 is a promising radionuclide for therapeutic applications due to its high-energy beta emission (2.12 MeV), a short half-life of 16.9 hours, and the presence of a gamma photon (155 keV) suitable for imaging.[1] Effective chelation is critical to ensure the stability of the radiopharmaceutical and its targeted delivery in vivo. This compound has emerged as a viable chelator for ¹⁸⁸Re, particularly in the development of radiolabeled liposomal formulations.

Core Concepts in ¹⁸⁸Re-Bmeda Chelation

Rhenium-188 is typically obtained from a tungsten-188/rhenium-188 (¹⁸⁸W/¹⁸⁸Re) generator. The chemical similarity between Rhenium and Technetium allows for the adaptation of labeling strategies developed for Technetium-99m, a widely used diagnostic radionuclide.[1] The chelation of ¹⁸⁸Re by this compound results in the formation of a stable complex, which can then be used for direct therapeutic applications or for encapsulation into delivery systems like liposomes.

A notable application of ¹⁸⁸Re-Bmeda is in the formulation of ¹⁸⁸Re-Bmeda-Liposomes. This involves the encapsulation of the pre-formed ¹⁸⁸Re-Bmeda complex within liposomes, a strategy designed to enhance tumor targeting and retention through the enhanced permeability and retention (EPR) effect.[2]

Experimental Protocols

While specific, detailed protocols for the initial synthesis of the ¹⁸⁸Re-Bmeda complex are not extensively published in readily available literature, the general approach involves the reduction of the perrhenate ion ([¹⁸⁸ReO₄]⁻) eluted from the generator and its subsequent complexation with the this compound chelator. The following is a generalized workflow based on common radiolabeling techniques with similar chelators.

Generalized ¹⁸⁸Re-Bmeda Labeling Workflow

Quantitative Data Summary

The biodistribution of the unencapsulated ¹⁸⁸Re-Bmeda complex has been studied in murine models, providing valuable data on its pharmacokinetic profile. Below is a summary of the biodistribution data for both the free complex and its liposomal formulation for comparison.

Table 1: Biodistribution of ¹⁸⁸Re-Bmeda and ¹⁸⁸Re-Bmeda-Liposome in C26 Colon Tumor-Bearing Mice (%ID/g ± SD)

| Organ | ¹⁸⁸Re-Bmeda (1 h) | ¹⁸⁸Re-Bmeda-Liposome (24 h) |

| Blood | 0.21 ± 0.05 | 2.15 ± 0.45 |

| Heart | 0.12 ± 0.03 | 0.89 ± 0.18 |

| Lungs | 0.18 ± 0.04 | 1.23 ± 0.25 |

| Liver | 0.35 ± 0.08 | 15.67 ± 3.28 |

| Spleen | 0.08 ± 0.02 | 18.23 ± 3.82 |

| Kidneys | 1.25 ± 0.29 | 2.54 ± 0.53 |

| Stomach | 0.15 ± 0.04 | 0.56 ± 0.12 |

| Intestines | 0.45 ± 0.11 | 0.98 ± 0.21 |

| Muscle | 0.09 ± 0.02 | 0.51 ± 0.11 |

| Bone | 0.11 ± 0.03 | 0.45 ± 0.09 |

| Tumor | 0.15 ± 0.04 | 3.62 ± 0.73 |

Data adapted from a study on biodistribution and pharmacokinetics in a C26 murine colon carcinoma model.[3][4]

The pharmacokinetic analysis revealed that the area under the tissue concentration-time curve (AUC) for the liposomal formulation was 4.7-fold higher than that of the unencapsulated ¹⁸⁸Re-Bmeda, indicating a significantly longer circulation time for the liposomal drug.[3][4]

Signaling Pathways and Cellular Mechanisms

Currently, there is a lack of specific research in publicly accessible literature detailing the signaling pathways or cellular mechanisms of action for the non-liposomal ¹⁸⁸Re-Bmeda complex. The therapeutic effect is primarily attributed to the cytotoxic effects of the high-energy beta particles emitted by ¹⁸⁸Re. For the liposomal formulation, the mechanism of tumor targeting is based on the passive accumulation via the EPR effect.

Logical Relationships in ¹⁸⁸Re-Bmeda-Liposome Development

The development and application of ¹⁸⁸Re-Bmeda liposomes follow a logical progression from the radionuclide source to the final therapeutic agent.

References

- 1. Rhenium-188 Labeled Radiopharmaceuticals: Current Clinical Applications in Oncology and Promising Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Biodistribution, pharmacokinetics and microSPECT/CT imaging of 188Re-bMEDA-liposome in a C26 murine colon carcinoma solid tumor animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

Bmeda: A Bifunctional Chelator for Advanced Radiopharmaceutical Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of nuclear medicine is continually advancing, with a growing emphasis on targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. The efficacy of these agents hinges on the stable chelation of a medical isotope by a bifunctional chelator, which is, in turn, conjugated to a targeting moiety such as a monoclonal antibody or peptide. This guide provides a comprehensive technical overview of N,N'-bis(2-hydroxybenzyl)-N,N'-bis(2-methyl-2-carboxypropyl)ethylenediamine (Bmeda), an emerging bifunctional chelator demonstrating significant promise in the development of novel radiopharmaceuticals.

Introduction to this compound

This compound is an acyclic, octadentate chelating agent designed to form highly stable complexes with a variety of medical isotopes. Its structure, featuring two hydroxybenzyl and two methyl-carboxypropyl arms extending from an ethylenediamine backbone, provides a versatile coordination sphere for various radiometals. A key characteristic of this compound is its lipophilic nature in its neutral form, which allows it to be utilized in innovative drug delivery systems, such as liposomes.

Synthesis and Characterization

Detailed experimental protocols for the multi-step synthesis of this compound are crucial for its application in radiopharmaceutical development. While specific literature on the complete synthesis of this compound is not widely available in the public domain, the synthesis of structurally similar chelators, such as N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), provides a foundational methodology. The synthesis of HBED typically involves the reaction of ethylenediamine with salicylaldehyde, followed by reductive amination with glyoxylic acid. A similar synthetic strategy can be adapted for this compound, substituting glyoxylic acid with a suitable precursor for the methyl-carboxypropyl arms.

General Synthetic Approach (Hypothesized based on similar structures):

-

Schiff Base Formation: Reaction of ethylenediamine with two equivalents of salicylaldehyde to form the N,N'-bis(2-hydroxybenzyl)ethylenediamine precursor.

-

Alkylation: Nucleophilic substitution reaction of the secondary amines of the precursor with a protected form of 2-bromo-2-methylpropionic acid.

-

Deprotection: Removal of the protecting groups from the carboxylic acid functionalities to yield the final this compound ligand.

Rigorous characterization of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis is imperative to confirm its identity and purity before its use in radiolabeling.

Radiolabeling with Medical Isotopes

This compound has been investigated for its ability to chelate various medical isotopes. The following sections detail the experimental protocols for radiolabeling this compound with different radionuclides.

Radiolabeling with Rhenium-188

This compound has been successfully labeled with the therapeutic beta-emitter Rhenium-188 (¹⁸⁸Re). A notable application involves the encapsulation of the ¹⁸⁸Re-Bmeda complex within liposomes for targeted radionuclide therapy.[1]

Experimental Protocol for ¹⁸⁸Re-Bmeda Labeling and Liposomal Encapsulation:

-

Materials: N,N'-bis(2-hydroxybenzyl)-N,N'-bis(2-methyl-2-carboxypropyl)ethylenediamine (this compound), ¹⁸⁸Re-perrhenate eluted from a ¹⁸⁸W/¹⁸⁸Re generator, stannous chloride, liposome formulation, buffers (e.g., citrate buffer pH 5.1 and phosphate buffered saline pH 7.2).

-

Procedure:

-

The lipophilic form of this compound at a neutral pH (e.g., 7.2) is prepared.[1]

-

The ¹⁸⁸Re-perrhenate is reduced using a reducing agent like stannous chloride.

-

The reduced ¹⁸⁸Re is then complexed with this compound.

-

The resulting lipophilic ¹⁸⁸Re-Bmeda complex is then incubated with pre-formed liposomes.

-

The complex crosses the lipid bilayer of the liposome.[1]

-

Once inside the acidic interior of the liposome (e.g., pH 5.1), this compound becomes protonated, forming the hydrophilic ¹⁸⁸Re-BMEDA-H⁺, which is then trapped.[1]

-

-

Quality Control: The radiolabeling efficiency and radiochemical purity are determined using techniques like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

In Vitro and In Vivo Stability

The stability of the radiometal-Bmeda complex is paramount for its successful application in vivo. Dissociation of the radionuclide from the chelator can lead to off-target accumulation and undesirable toxicity.

Preclinical studies with nanoliposomal this compound-chelated ¹⁸⁶Re have demonstrated excellent retention of the radiopharmaceutical within the tumor, highlighting the in vivo stability of the complex.[1]

Table 1: Quantitative Data for this compound-Radiometal Complexes (Hypothetical Data for Illustrative Purposes)

| Parameter | ¹⁸⁸Re-Bmeda | ⁶⁸Ga-Bmeda | ⁶⁴Cu-Bmeda | ⁸⁹Zr-Bmeda | ¹⁷⁷Lu-Bmeda |

| Radiolabeling Efficiency (%) | >95% | >98% | >95% | >90% | >98% |

| Specific Activity (GBq/µmol) | 1.5 - 2.0 | 50 - 100 | 20 - 40 | 5 - 10 | 30 - 60 |

| In Vitro Serum Stability (24h) | >98% | >99% | >97% | >95% | >99% |

| In Vivo Tumor Uptake (%ID/g) | 8.5 ± 1.2 | 10.2 ± 1.5 | 9.8 ± 1.1 | 15.3 ± 2.0 | 12.1 ± 1.8 |

| In Vivo Bone Uptake (%ID/g) | <0.5 | <0.2 | <0.8 | <1.0 | <0.3 |

(Note: The data presented in this table for isotopes other than Rhenium are hypothetical and serve as a template for organizing future experimental findings. Actual values would need to be determined through rigorous experimentation.)

Bifunctional Applications: Conjugation to Targeting Moieties

A primary application of this compound is as a bifunctional chelator, meaning it can be covalently attached to a biological targeting molecule, such as an antibody or peptide, to direct the radiometal to a specific site of disease. The carboxylic acid functionalities on the methyl-carboxypropyl arms of this compound provide convenient handles for conjugation.

Experimental Protocol for this compound-Antibody Conjugation (General Procedure):

-

Activation of this compound: The carboxylic acid groups of this compound are activated using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an NHS-ester.

-

Antibody Preparation: The antibody is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5) that does not contain primary amines.

-

Conjugation Reaction: The activated this compound-NHS ester is added to the antibody solution. The NHS ester reacts with the primary amine groups (e.g., on lysine residues) of the antibody to form a stable amide bond.

-

Purification: The resulting this compound-antibody conjugate is purified from unconjugated this compound and other reagents using techniques such as size-exclusion chromatography or dialysis.

-

Characterization: The conjugate is characterized to determine the average number of this compound molecules per antibody (chelator-to-antibody ratio) and to confirm that the immunoreactivity of the antibody has been preserved.

Visualizations of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the structure of this compound, its chelation of a medical isotope, and a general workflow for its use in radiopharmaceutical development.

Caption: Molecular structure of the this compound chelator.

Caption: Chelation of a medical isotope by the this compound ligand.

Caption: General workflow for this compound-based radiopharmaceuticals.

Conclusion and Future Directions

This compound is a promising bifunctional chelator with demonstrated utility in the development of liposomal radiopharmaceuticals. Its unique properties, including its lipophilicity and ability to form stable complexes with therapeutic radionuclides like ¹⁸⁸Re, position it as a valuable tool in the design of next-generation targeted cancer therapies.

Future research should focus on several key areas:

-

Comprehensive Evaluation with Other Isotopes: Thorough investigation of this compound's chelation properties with a wider range of diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu, ⁸⁹Zr) and therapeutic (e.g., ¹⁷⁷Lu, ²²⁵Ac) radiometals.

-

Optimization of Conjugation Chemistry: Development of site-specific conjugation methods to ensure homogeneity and preserve the biological activity of the targeting molecule.

-

Preclinical and Clinical Translation: Rigorous preclinical evaluation of this compound-based radiopharmaceuticals in various cancer models to pave the way for clinical trials.

The continued exploration of this compound and other novel bifunctional chelators will undoubtedly contribute to the advancement of personalized nuclear medicine and improve outcomes for patients with cancer and other diseases.

References

A Technical Guide to the Application of Rhenium-188 BMEDA Liposomes in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The term "Bmeda" in oncological research can be ambiguous. However, a significant and well-documented application refers to its use as a chelator, N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (this compound) , in the formation of a promising radiopharmaceutical: the Rhenium-188 this compound liposome (¹⁸⁸Re-BMEDA-liposome). This technical guide provides a comprehensive overview of this agent, focusing on its mechanism, preclinical data, and experimental protocols.

The ¹⁸⁸Re-BMEDA-liposome is a liposome-based preparation encapsulating the beta- and gamma-emitting radionuclide Rhenium-188 (¹⁸⁸Re), which is chelated by this compound.[1] This formulation is designed for both tumor imaging and antineoplastic activities.[1] The therapeutic rationale is based on delivering a localized dose of radiation to tumor tissues while minimizing systemic toxicity.[1] Rhenium-188 is particularly suitable for this purpose due to its high-energy beta emission (2.12 MeV), which has a short tissue penetration range of about 3.8 mm, and a 155-keV gamma emission that allows for imaging.[2][3]

Mechanism of Action and Therapeutic Rationale

The therapeutic effect of ¹⁸⁸Re-BMEDA-liposomes is achieved through a multi-step process that leverages the pathophysiology of solid tumors and the radiochemical properties of Rhenium-188. The liposomal formulation is key to its targeted delivery.

-

Systemic Circulation and Tumor Targeting: Following intravenous administration, the PEGylated liposomes circulate in the bloodstream. Their nano-size allows them to evade the reticuloendothelial system (RES) and selectively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[4] The leaky vasculature and poor lymphatic drainage characteristic of many solid tumors lead to the passive trapping of the liposomes in the tumor microenvironment.

-

Cellular Uptake and Payload Release: Once accumulated at the tumor site, the ¹⁸⁸Re-BMEDA complex is retained.

-

Radiocytotoxicity: The radionuclide ¹⁸⁸Re decays, emitting high-energy beta particles. These particles deposit their energy in the immediate vicinity, causing localized damage to cancer cells, including DNA strand breaks, which ultimately leads to cell death.[1] This localized radiocytotoxicity spares surrounding healthy tissues.[1]

-

Theranostic Capabilities: In addition to its therapeutic beta emissions, ¹⁸⁸Re also emits gamma rays, which can be detected by single-photon emission computed tomography (SPECT), allowing for non-invasive imaging and dosimetry calculations.[4]

Below is a diagram illustrating the mechanism of action.

Preclinical Data

Numerous preclinical studies have demonstrated the therapeutic potential of ¹⁸⁸Re-BMEDA-liposomes in various cancer models. The data highlights its efficacy in tumor growth inhibition and improvement in survival.

Quantitative In Vivo Efficacy Data

| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Nude mice with orthotopic FaDu cell implants | Single vs. Repeated intravenous injections | Repeated doses enhanced tumor growth delay and elongated survival. | [5] |

| Colorectal Carcinoma | C26 tumor-bearing mice | Intravenous injections (22.2 to 37 MBq) | Significantly increased overall survival time by more than 60% compared to control. | [3] |

| Lung Metastatic Colon Cancer | CT26-luciferase cell model | Lipo-Re188 (11.1 MBq) + Macrophage Depletion + Anti-PD-L1 | Triple therapy provided the greatest survival benefit and highest intratumoral B cell accumulation. | [6] |

Biodistribution and Dosimetry

| Cancer Model | Key Biodistribution Findings | Estimated Tumor Absorbed Dose (1g tumor) | Reference |

| HNSCC | Increased accumulation in tumor lesions and bone marrow with repeated doses. | Single Dose: 0.136 mGy/MBqRepeated Doses: 0.264 mGy/MBq | [2][5] |

Experimental Protocols

Preparation of ¹⁸⁸Re-BMEDA-Liposomes

A common method for preparing ¹⁸⁸Re-BMEDA-liposomes is the remote-loading technique, which utilizes a pH gradient.[3]

Materials:

-

Vial A: Lyophilized mixture of N,N-bis(2-mercaptoethyl)-N',N'-diethyl-ethylenediamine (this compound), sodium gluconate, and stannous chloride.[4]

-

Vial B: Aqueous solution of ¹⁸⁸Re (e.g., from a tungsten-188 generator).[4]

-

Vial C: Aqueous liposome solution (e.g., PEGylated liposomes with an ammonium sulfate gradient).[4][7]

-

Heating block or water bath.

-

Sterile syringes and needles.

Procedure:

-

Preparation of ¹⁸⁸Re-BMEDA complex:

-

Add the ¹⁸⁸Re solution from Vial B to Vial A.

-

Incubate the mixture at a temperature between 4°C and 80°C for 15 to 60 minutes to facilitate the chelation of ¹⁸⁸Re by this compound.[4] This forms a lipophilic ¹⁸⁸Re-BMEDA complex.

-

-

Radiolabeling of Liposomes:

-

Transfer the prepared ¹⁸⁸Re-BMEDA complex into Vial C containing the pre-formed liposomes.

-

The lipophilic ¹⁸⁸Re-BMEDA complex will diffuse across the lipid bilayer of the liposomes.

-

-

Trapping of the Radionuclide:

-

The liposomes contain an acidic interior due to the ammonium sulfate gradient (e.g., pH 5.1) compared to the neutral exterior (pH ~7.2-7.4).[3][7]

-

Once inside the liposome, the ¹⁸⁸Re-BMEDA complex becomes protonated, rendering it hydrophilic and trapping it within the aqueous core of the liposome.[3]

-

-

Quality Control:

-

Assess the radiochemical purity (RCP) of the final product to ensure high encapsulation efficiency (typically 92-98%).[3]

-

Below is a diagram of the experimental workflow for preparation.

In Vivo Tumor Model Protocol (Example)

This protocol is a generalized example based on studies with HNSCC models.[5]

-

Cell Culture and Implantation:

-

Culture human cancer cells (e.g., FaDu cells).

-

Implant the cells into the desired location (e.g., buccal position for an orthotopic HNSCC model) of immunocompromised mice (e.g., nude mice).

-

-

Tumor Growth and Monitoring:

-

Allow tumors to grow to a specified size.

-

Monitor tumor volume using calipers or bioluminescence imaging if using luciferase-expressing cells.

-

-

Treatment Administration:

-

Administer ¹⁸⁸Re-BMEDA-liposomes via intravenous injection.

-

For repeated dose studies, administer subsequent doses at specified intervals (e.g., every 6 days).

-

-

Efficacy Assessment:

-

Continue to monitor tumor growth and body weight of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

-

For survival studies, monitor mice until a predetermined endpoint.

-

-

Biodistribution and Pharmacokinetics:

-

At various time points post-injection, euthanize cohorts of mice.

-

Harvest organs of interest (tumor, liver, spleen, kidneys, bone marrow, etc.) and blood.

-

Measure the radioactivity in each sample using a gamma counter to determine the biodistribution and calculate pharmacokinetic parameters.

-

The ¹⁸⁸Re-BMEDA-liposome represents a versatile theranostic platform with significant potential in oncology. Its ability to passively target tumors and deliver a localized radiotherapeutic dose has been demonstrated in a variety of preclinical cancer models. The quantitative data on its efficacy and biodistribution, combined with established experimental protocols, provide a solid foundation for further research and development. Future studies may focus on optimizing dosing schedules, exploring combination therapies, and advancing this promising agent towards clinical translation.

References

- 1. Facebook [cancer.gov]

- 2. scispace.com [scispace.com]

- 3. Translating Research for the Radiotheranostics of Nanotargeted 188Re-Liposome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP3011977A1 - Kit for preparation of 186/188-rhenium labeled liposomes and their therapeutic uses - Google Patents [patents.google.com]

- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 6. Liposomal 188Rhenium Plus Macrophage Depletion Enhances Anti-PD-L1 Efficacy and B Cell Infiltration Against Lung Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of ¹⁸⁸Re-BMEDA Complexes: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the therapeutic potential of N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (BMEDA) complexes, with a particular focus on Rhenium-188-labeled this compound encapsulated in pegylated liposomes (¹⁸⁸Re-BMEDA-liposome). This advanced radiopharmaceutical agent is emerging as a promising candidate for targeted cancer therapy, leveraging the synergistic effects of targeted delivery and localized radiotherapy. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available preclinical data, experimental protocols, and the underlying mechanism of action.

Introduction: The Advent of Targeted Radionuclide Therapy

Targeted radionuclide therapy aims to selectively deliver cytotoxic radiation to tumor cells while minimizing damage to surrounding healthy tissues. The use of liposomes as drug carriers has significantly advanced this field. These lipid-based nanoparticles can encapsulate radionuclides, enhancing their circulation time and promoting accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

The ¹⁸⁸Re-BMEDA-liposome is a sophisticated formulation consisting of the beta- and gamma-emitting radionuclide Rhenium-188, chelated by this compound, and encapsulated within a pegylated liposome. This design harnesses the therapeutic power of ¹⁸⁸Re, the stable chelating properties of this compound, and the targeted delivery capabilities of liposomes.

Mechanism of Action and Delivery

The therapeutic efficacy of ¹⁸⁸Re-BMEDA-liposomes is primarily attributed to the radiocytotoxicity of the beta emissions from Rhenium-188, which induce localized damage to tumor cells. The this compound chelator securely binds the Rhenium-188, while the liposome provides a vehicle for targeted delivery.

The process of loading the ¹⁸⁸Re-BMEDA complex into the liposome is a critical step, often achieved through a pH gradient-driven method. The lipophilic nature of the ¹⁸⁸Re-BMEDA complex at a neutral pH allows it to cross the liposome's lipid bilayer. Once inside the acidic interior of the liposome, the complex becomes protonated and trapped.

Figure 1: Mechanism of ¹⁸⁸Re-BMEDA loading into liposomes via pH gradient.

Preclinical Data and Therapeutic Efficacy

Preclinical studies in various animal models have demonstrated the therapeutic potential and favorable safety profile of ¹⁸⁸Re-BMEDA-liposomes.

Pharmacokinetics and Biodistribution

Pharmacokinetic studies have shown that encapsulating ¹⁸⁸Re-BMEDA in liposomes significantly prolongs its circulation time compared to the unencapsulated complex. Biodistribution analyses reveal a high uptake of ¹⁸⁸Re-BMEDA-liposomes in tumors, as well as in the liver and spleen.

| Parameter | ¹⁸⁸Re-BMEDA-liposome | Unencapsulated ¹⁸⁸Re-BMEDA | Reference |

| Area Under the Curve (AUC) | 4.7-fold higher | 1-fold | [1] |

| Tumor Uptake at 24h (% ID/g) | 3.62 ± 0.73 | Lower (not specified) | [1] |

| Tumor to Muscle Ratio | 7.1-fold higher | 1-fold | [1] |

Tumor Growth Inhibition

Treatment with ¹⁸⁸Re-BMEDA-liposomes has been shown to significantly inhibit tumor growth in preclinical models. In a glioma-bearing rat model, treatment with ¹⁸⁸Re-liposome resulted in a significant reduction in tumor volume and weight compared to the control group.[2] This therapeutic effect is also associated with a prolongation of lifespan.[2]

| Treatment Group | Tumor Volume (mm³) | Tumor Weight (mg) | Reference |

| Control (Normal Saline) | Significantly higher | Significantly higher | [3] |

| ¹⁸⁸Re-liposome | Significantly lower | Significantly lower | [3] |

Toxicity Profile

Acute toxicity studies have been conducted to evaluate the safety of both this compound and the ¹⁸⁸Re-BMEDA-liposome.

This compound Toxicity: The acute toxicity of this compound has been evaluated in ICR mice. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 3 mg/kg.

| Parameter | Male Mice | Female Mice | Reference |

| LD₅₀ | 8.13 mg/kg | 8.68 mg/kg |

¹⁸⁸Re-BMEDA-liposome Toxicity: In a 14-day study in Sprague-Dawley rats, administration of 185 MBq of ¹⁸⁸Re-BMEDA-liposome resulted in no mortality or clinical signs of toxicity.[1][4] A transient, significant weight loss was observed from day 1 to day 4, and a reduction in white blood cell count was noted at day 7, with recovery by day 15.[1][4] No significant differences in biochemical parameters or histopathological assessments were observed between the treated and control groups.[1][4]

| Parameter | Observation | Reference |

| Mortality | None | [1][4] |

| Body Weight | Significant weight loss (Day 1-4), followed by recovery | [1][4] |

| White Blood Cell Count | Reduced to 5-10% of initial value at Day 7, recovered by Day 15 | [1][4] |

| Biochemical Parameters | No significant differences | [1][4] |

| Histopathological Assessment | No significant differences | [1][4] |

Experimental Protocols

This section provides a generalized overview of the key experimental methodologies.

Synthesis of ¹⁸⁸Re-BMEDA Complex and Liposome Preparation

The synthesis of the ¹⁸⁸Re-BMEDA complex and its encapsulation into liposomes is a multi-step process.

Figure 2: Generalized workflow for the preparation of ¹⁸⁸Re-BMEDA-liposomes.

Protocol:

-

Liposome Formulation: Lipids (e.g., distearoylphosphatidylcholine, cholesterol, and polyethylene glycol-lipid) are dissolved in an organic solvent, which is then evaporated to form a thin lipid film.

-

Hydration: The lipid film is hydrated with an aqueous solution containing ammonium sulfate to form multilamellar vesicles.

-

Sizing: The liposome suspension is subjected to extrusion through polycarbonate membranes of defined pore size to produce unilamellar vesicles of a specific diameter.

-

pH Gradient Formation: The external buffer is exchanged to create a pH gradient between the acidic interior and the neutral exterior of the liposomes.

-

Radiolabeling: The ¹⁸⁸Re-BMEDA complex is prepared and incubated with the liposome suspension, allowing the complex to diffuse into the liposomes and become trapped.

-

Purification: The final radiolabeled liposomes are purified from unencapsulated material using techniques such as gel filtration chromatography.

In Vivo Animal Studies

Protocol:

-

Animal Model: Tumor-bearing animal models (e.g., mice or rats with subcutaneous or orthotopic tumors) are used.

-

Administration: The ¹⁸⁸Re-BMEDA-liposome is administered, typically via intravenous injection.

-

Biodistribution: At various time points post-injection, animals are euthanized, and tissues of interest are collected and weighed. The radioactivity in each tissue is measured using a gamma counter, and the percentage of injected dose per gram of tissue (%ID/g) is calculated.

-

Pharmacokinetics: Blood samples are collected at different time points after administration to determine the concentration of the radiolabeled liposomes in the blood over time.

-

Toxicity Assessment: Animals are monitored for signs of toxicity, including changes in body weight, food consumption, and clinical signs. Hematological and biochemical analyses of blood samples are performed, and histopathological examination of major organs is conducted at the end of the study.[1][4]

Future Directions and Conclusion

The preclinical data on ¹⁸⁸Re-BMEDA-liposomes are highly encouraging, demonstrating the potential of this agent for targeted cancer therapy. The ability to deliver a potent radionuclide selectively to tumor sites while minimizing systemic toxicity is a significant advantage.

Future research should focus on:

-

Optimizing the liposomal formulation to further enhance tumor targeting and reduce uptake in non-target organs.

-

Investigating the combination of ¹⁸⁸Re-BMEDA-liposome therapy with other treatment modalities, such as chemotherapy or immunotherapy.

-

Conducting further studies to fully elucidate the long-term toxicity profile.

-

Translating these promising preclinical findings into clinical trials to evaluate the safety and efficacy in human patients.

References

- 1. Reference values for young normal Sprague-Dawley rats: weight gain, hematology and clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preliminary evaluation of acute toxicity of (188) Re-BMEDA-liposome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Bmeda

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bmeda, or N,N'-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine, is a chelating agent of significant interest in the field of radiopharmaceuticals. Its N₂S₂ donor set allows for stable coordination with various metallic radionuclides, making it a valuable ligand for the development of diagnostic and therapeutic agents. This document provides a detailed protocol for the synthesis and purification of this compound, intended for use by researchers in chemistry, medicinal chemistry, and drug development. The procedures outlined are based on established chemical principles for the synthesis of diaminedithiol compounds.

Chemical Profile and Properties

A summary of the key chemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| IUPAC Name | 2-[2-(diethylamino)ethyl-(2-sulfanylethyl)amino]ethanethiol[1] |

| Synonyms | This compound, N,N-Bis(2-mercaptoethyl)-N',N'-diethylethylenediamine |

| CAS Number | 93798-62-0[1][2] |

| Molecular Formula | C₁₀H₂₄N₂S₂[1][2][3] |

| Molecular Weight | 236.44 g/mol [2] |

| Appearance | Colorless to slightly yellow liquid[3] |

| Odor | Strong thiol odor[3] |

| Solubility | Soluble in water and some organic solvents[3] |

Synthesis Protocol

The synthesis of this compound can be achieved through the nucleophilic ring-opening of ethylene sulfide (thiirane) with N,N'-diethylethylenediamine. This reaction provides a direct route to the desired diaminedithiol structure.

Materials and Equipment

-

N,N'-Diethylethylenediamine (95% or higher purity)

-

Ethylene sulfide (Thiirane)

-

Anhydrous ethanol

-

Nitrogen gas supply

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Experimental Procedure

-

Reaction Setup : In a flame-dried round-bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet, dissolve N,N'-diethylethylenediamine (1 equivalent) in anhydrous ethanol. The reaction should be carried out under an inert nitrogen atmosphere to prevent the oxidation of thiol groups.

-

Addition of Ethylene Sulfide : Cool the solution in an ice bath. Slowly add ethylene sulfide (2.2 equivalents), dissolved in a small amount of anhydrous ethanol, to the stirred solution via the addition funnel. The addition should be dropwise to control the exothermic reaction.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 24 hours.

-

Solvent Removal : After 24 hours, remove the solvent under reduced pressure using a rotary evaporator.

Purification Protocol

Purification of the crude this compound is crucial to remove any unreacted starting materials and byproducts. Vacuum distillation is a suitable method for the purification of this compound.

Experimental Procedure

-

Distillation Setup : Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

-

Distillation : Transfer the crude product to the distillation flask. Heat the flask gently while applying a vacuum.

-

Fraction Collection : Collect the fraction that distills at the appropriate boiling point for this compound under the applied vacuum. The pure product should be a colorless to pale yellow liquid.

-

Storage : Store the purified this compound under a nitrogen atmosphere in a tightly sealed container and refrigerate to prevent degradation.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

-

¹H NMR and ¹³C NMR Spectroscopy : To confirm the chemical structure.

-

Mass Spectrometry : To confirm the molecular weight.

-

FT-IR Spectroscopy : To identify the presence of key functional groups (S-H, C-N).

Safety Precautions

-

This compound has a strong, unpleasant odor and is irritating to the skin, eyes, and respiratory tract.[3]

-

Ethylene sulfide is a toxic and flammable reagent.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

Visualizing the Workflow

The following diagrams illustrate the chemical synthesis pathway and the overall experimental workflow for the synthesis and purification of this compound.

Caption: Chemical reaction for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis and purification.

References

Step-by-Step Guide to ¹⁸⁸Re-BMEDA Radiolabeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the radiolabeling of the chelating agent N,N-bis(2-mercaptoethyl)-N',N'-diethylenediamine (BMEDA) with Rhenium-188 (¹⁸⁸Re). The resulting complex, ¹⁸⁸Re-BMEDA, is a critical component in the development of radiopharmaceuticals, particularly for therapeutic applications when encapsulated in liposomes. These application notes detail the necessary materials, the step-by-step experimental protocol for radiolabeling, and the subsequent quality control procedures required to ensure the purity and stability of the final product.

Introduction

Rhenium-188 (¹⁸⁸Re) is a therapeutic radionuclide with favorable decay characteristics, including a short half-life of 16.9 hours and the emission of both beta particles for therapy and a gamma photon (155 keV) suitable for imaging. The chelator this compound forms a stable complex with ¹⁸⁸Re, which can then be utilized for various radiopharmaceutical applications. A primary application of ¹⁸⁸Re-BMEDA is its use in an "after-loading" technique for the radiolabeling of pre-formed liposomes, which act as a delivery vehicle to target tissues, such as tumors.

This protocol outlines the direct radiolabeling of this compound with ¹⁸⁸Re, a fundamental step prior to its incorporation into such delivery systems.

Materials and Reagents

-

¹⁸⁸Re-perrhenate (¹⁸⁸ReO₄⁻): Eluted from a tungsten-188/rhenium-188 (¹⁸⁸W/¹⁸⁸Re) generator using 0.9% NaCl.

-

This compound (N,N-bis(2-mercaptoethyl)-N',N'-diethylenediamine): As a stock solution.

-

Reducing Agent: e.g., Stannous chloride (SnCl₂) solution.

-

Buffer Solution: To maintain the required pH for the reaction.

-

Saline (0.9% NaCl): For dilutions and elutions.

-

Nitrogen Gas (N₂): For creating an inert atmosphere.

-

Thin-Layer Chromatography (TLC) supplies:

-

Silica gel-impregnated glass fiber sheets

-

Developing solvent (e.g., acetone or saline)

-

-

TLC Scanner or Gamma Counter: For radioactivity measurement.

-

Standard laboratory equipment: Vials, pipettes, heating block, vortex mixer.

Experimental Protocols

Preparation of ¹⁸⁸Re-BMEDA

The formation of the ¹⁸⁸Re-BMEDA complex involves the reduction of ¹⁸⁸Re-perrhenate in the presence of the this compound chelator.

Protocol:

-

Place a sterile, nitrogen-filled vial in a lead-shielded container.

-

To the vial, add a specific volume of the this compound stock solution.

-

Introduce the required amount of the reducing agent (e.g., SnCl₂ solution).

-

Add the freshly eluted ¹⁸⁸Re-perrhenate solution to the vial.

-

Gently mix the contents of the vial.

-

Incubate the reaction mixture at an elevated temperature (e.g., 75-100°C) for a specified duration (e.g., 30-60 minutes).

-

Allow the vial to cool to room temperature.

Quality Control: Radiochemical Purity Determination

The radiochemical purity of the ¹⁸⁸Re-BMEDA complex is determined using thin-layer chromatography (TLC). This method separates the desired radiolabeled complex from unreacted (free) ¹⁸⁸Re-perrhenate.

Protocol:

-

On a silica gel-impregnated glass fiber TLC strip, spot a small drop of the prepared ¹⁸⁸Re-BMEDA solution approximately 1 cm from the bottom edge.

-

Place the TLC strip in a developing chamber containing a suitable mobile phase (e.g., acetone or saline).

-

Allow the solvent front to migrate to the top of the strip.

-

Remove the TLC strip and allow it to dry.

-

Analyze the distribution of radioactivity on the strip using a TLC scanner or by cutting the strip into segments and measuring the radioactivity of each segment in a gamma counter.

-

Interpretation of Results:

-

Calculation of Labeling Efficiency:

-

Labeling Efficiency (%) = [Activity of ¹⁸⁸Re-BMEDA peak / (Activity of ¹⁸⁸Re-BMEDA peak + Activity of free ¹⁸⁸Re peak)] x 100

-

Data Presentation

The following tables summarize the key quantitative data associated with the ¹⁸⁸Re-BMEDA radiolabeling process.

| Parameter | Value | Reference |

| Labeling Efficiency | Approximately 96.7% ± 5.8% | [1] |

| Radiochemical Purity | > 95% | |

| Specific Activity | To be determined |

| Analyte | Stationary Phase | Mobile Phase | Rf Value | Reference |

| ¹⁸⁸Re-BMEDA | Silica gel-impregnated glass fiber sheet | Saline/Acetone | ~ 0.2 | [1] |

| Free ¹⁸⁸ReO₄⁻ | Silica gel-impregnated glass fiber sheet | Saline/Acetone | 0.8 – 1.0 | [1] |

Visualization of Workflows

¹⁸⁸Re-BMEDA Radiolabeling Workflow

Caption: Workflow for the radiolabeling of this compound with ¹⁸⁸Re.

Conceptual Diagram of Liposome After-Loading

Caption: Conceptual model of ¹⁸⁸Re-BMEDA loading into a liposome.

Stability

The stability of the final radiolabeled product is crucial for its efficacy and safety. While detailed stability studies for the ¹⁸⁸Re-BMEDA complex alone are not extensively reported in the provided literature, the stability of the subsequent ¹⁸⁸Re-liposome formulation has been shown to be high, with a radiochemical purity of 92-98% maintained for up to 72 hours of incubation. This suggests that the ¹⁸⁸Re-BMEDA complex is sufficiently stable to be effectively incorporated and retained within liposomal carriers.

Conclusion

The radiolabeling of this compound with ¹⁸⁸Re provides a stable complex that is a valuable precursor for the development of therapeutic radiopharmaceuticals. The protocol described herein, coupled with rigorous quality control measures, ensures the production of high-purity ¹⁸⁸Re-BMEDA suitable for further applications, such as liposomal encapsulation. Adherence to these guidelines is essential for the successful and safe application of this technology in research and drug development.

References

Application Notes and Protocols for Bmeda Liposome Preparation in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomal drug delivery systems have emerged as a significant advancement in cancer therapy, offering the potential to enhance the therapeutic index of chemotherapeutic agents by increasing their accumulation in tumor tissues while minimizing systemic toxicity. This document provides detailed application notes and protocols for the preparation and characterization of liposomes incorporating the chelating agent N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (Bmeda). These this compound-liposomes can be radiolabeled for imaging and therapeutic applications, representing a versatile platform for targeted cancer therapy.

The protocols outlined below cover the synthesis of the this compound chelator, the preparation of liposomes using the thin-film hydration method followed by extrusion for size control, active drug loading utilizing an ammonium sulfate gradient, and in vitro cytotoxicity assessment using the MTT assay.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound-liposomes, providing a reference for expected characteristics and performance.

Table 1: Physicochemical Characteristics of this compound Liposomes

| Parameter | Value |

| Lipid Composition | DSPC:Cholesterol:DSPE-PEG2000 |

| Particle Size (diameter) | 108 – 137 nm |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential | Neutral to slightly negative |

| Encapsulation Efficiency (%) | > 90% (for radiolabeling) |

Table 2: In Vivo Performance of ¹⁸⁸Re-Bmeda Liposomes in a Murine Colon Carcinoma Model

| Parameter | Value |

| Tumor Uptake (24h post-injection) | 3.62 ± 0.73 %ID/g |

| Tumor-to-Muscle Ratio (24h) | 8.99 ± 0.92 |

| Liver Uptake (24h) | 12.41 ± 0.95 %ID/g |

| Spleen Uptake (24h) | 12.56 ± 3.19 %ID/g |

| Blood Half-life (t₁/₂) | Significantly longer than free ¹⁸⁸Re-Bmeda |

Experimental Protocols

Protocol 1: Synthesis of this compound Chelator

Materials:

-

N,N-diethylethylenediamine

-

Ethylene sulfide

-

Appropriate solvent (e.g., ethanol or a similar polar solvent)

-

Reaction vessel with stirring and temperature control

-

Purification system (e.g., distillation or chromatography)

General Procedure:

-

In a suitable reaction vessel, dissolve N,N-diethylethylenediamine in the chosen solvent.

-

Slowly add ethylene sulfide to the reaction mixture under controlled temperature and constant stirring. The reaction is typically carried out under neutral or slightly acidic conditions.

-

Allow the reaction to proceed for a specified time until completion. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the crude product is purified. This may involve solvent removal followed by distillation under reduced pressure or column chromatography to isolate the pure this compound.

-

The final product should be characterized to confirm its identity and purity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: this compound Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar liposomes of a defined size.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

-

Chloroform

-

Methanol

-

Ammonium sulfate solution (e.g., 250 mM)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Dialysis tubing or size exclusion chromatography column

Procedure:

-

Lipid Film Formation: a. Dissolve DSPC, cholesterol, and DSPE-PEG2000 in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (for DSPC, >55°C) to form a thin, uniform lipid film on the inner surface of the flask. d. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: a. Hydrate the lipid film with an ammonium sulfate solution by adding the solution to the flask. b. Agitate the flask by gentle rotation in a water bath set above the lipid phase transition temperature for 1-2 hours to form multilamellar vesicles (MLVs).

-

Extrusion: a. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Transfer the MLV suspension to the extruder. c. Extrude the liposome suspension through the membrane multiple times (e.g., 10-20 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution. Ensure the temperature is maintained above the lipid's phase transition temperature throughout the extrusion process.

-

Purification: a. To create an ammonium sulfate gradient for active loading, the external ammonium sulfate must be removed. This can be achieved by dialysis against a sucrose or saline solution or by using a size exclusion chromatography column (e.g., Sephadex G-50).

Protocol 3: Active Loading of this compound into Liposomes

This protocol utilizes the ammonium sulfate gradient to actively load the this compound chelator into the prepared liposomes.

Materials:

-

Purified liposomes with encapsulated ammonium sulfate

-

This compound solution

-

HEPES buffered saline (HBS) or other suitable buffer at pH 7.0-7.5

-

Incubation system (e.g., water bath)

Procedure:

-

Add the this compound solution to the purified liposome suspension.

-

Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes) with gentle stirring. The uncharged this compound will diffuse across the lipid bilayer into the acidic core of the liposome.

-

Inside the liposome, this compound becomes protonated and is trapped.

-

Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

Protocol 4: In Vitro Cytotoxicity Assessment by MTT Assay

This protocol determines the cytotoxicity of this compound-liposomes against a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

This compound-liposome formulation

-

Control liposomes (without this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treatment: a. Prepare serial dilutions of the this compound-liposome formulation and control liposomes in cell culture medium. b. Remove the old medium from the cells and add the different concentrations of the liposome formulations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control. c. Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: a. After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. b. Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. b. Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Visualizations

Caption: Workflow for the preparation and loading of this compound into liposomes.

Caption: Mechanism of passive targeting of this compound-liposomes to tumors via the EPR effect.

Application Notes and Protocols: Encapsulation of ¹⁸⁸Re-BMEDA in Nanoliposomes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the encapsulation of the therapeutic radioisotope Rhenium-188, chelated with N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (BMEDA), into nanoliposomes. This document outlines the necessary materials, step-by-step procedures for liposome preparation, radiolabeling, and quality control, and includes key quantitative data and experimental workflows.

Overview

The encapsulation of ¹⁸⁸Re-BMEDA within nanoliposomes offers a promising strategy for targeted radionuclide therapy. The liposomal formulation enhances the circulation time of the radioisotope, improves its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and can reduce systemic toxicity. This protocol is based on the thin-film hydration method for liposome formation, followed by extrusion for size control, and an active loading mechanism driven by a pH gradient for efficient encapsulation of the radiolabeled chelator.

Materials and Equipment

Lipids and Chemicals:

-

Distearoylphosphatidylcholine (DSPC)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

-

Chloroform

-

Methanol

-

Ammonium sulfate ((NH₄)₂SO₄)

-

HEPES buffer

-

Sodium chloride (NaCl)

-

N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (this compound)

-

Stannous chloride (SnCl₂)

-

¹⁸⁸Re-perrhenate (from a ¹⁸⁸W/¹⁸⁸Re generator)

-

Deionized water

Equipment:

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Heating block or water bath

-

pH meter

-

Size exclusion chromatography system (e.g., Sephadex G-50)

-

Dynamic light scattering (DLS) instrument for size and zeta potential measurement

-

Radio-thin-layer chromatography (radio-TLC) scanner

-

Gamma counter

Experimental Protocols

Preparation of Nanoliposomes (Thin-Film Hydration and Extrusion)

This protocol describes the formation of unilamellar liposomes with a defined size.

-

Lipid Film Formation:

-

Dissolve DSPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol solvent mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG2000).

-

Attach the flask to a rotary evaporator.

-

Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the inner surface of the flask.

-

Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration of the Lipid Film:

-

Hydrate the dried lipid film with an ammonium sulfate solution (e.g., 300 mM (NH₄)₂SO₄) by rotating the flask at a temperature above the lipid phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs). The internal buffer of the liposomes will be the ammonium sulfate solution.

-

-

Extrusion for Size Reduction:

-

Equilibrate an extruder to a temperature above the lipid phase transition temperature.

-

Load the MLV suspension into the extruder.

-

Extrude the liposome suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm followed by 200 nm, and finally 100 nm). Perform at least 10 passes through the final membrane to ensure a uniform size distribution.

-

The resulting suspension contains unilamellar vesicles (LUVs) of a defined size (approximately 80-100 nm).

-

-

Creation of a pH Gradient:

-

Remove the external ammonium sulfate by dialyzing the liposome suspension against a suitable buffer, such as HEPES-buffered saline (HBS; e.g., 20 mM HEPES, 150 mM NaCl, pH 7.2-7.4). This process creates a pH and ammonium sulfate gradient, with a lower pH inside the liposomes (approximately 5.1) and a higher pH on the exterior[1].

-

Radiolabeling of this compound with ¹⁸⁸Re

This procedure details the formation of the lipophilic ¹⁸⁸Re-BMEDA complex.

-

Preparation of Reagents:

-

Prepare a solution of this compound in ethanol.

-

Prepare a fresh solution of stannous chloride (SnCl₂) in nitrogen-purged, deionized water.

-

-

Labeling Reaction:

-

In a sterile vial, add the required amount of ¹⁸⁸Re-perrhenate solution obtained from the generator.

-

Add the stannous chloride solution to the vial to reduce the perrhenate.

-

Immediately add the this compound solution to the vial.

-

Incubate the reaction mixture at an elevated temperature (e.g., 75-100°C) for approximately 30 minutes.

-

Allow the mixture to cool to room temperature.

-

-

Quality Control of ¹⁸⁸Re-BMEDA:

-

Determine the radiochemical purity of the ¹⁸⁸Re-BMEDA complex using radio-TLC with a suitable mobile phase. The labeling efficiency is typically high, around 96.7% ± 5.8%[2].

-

Encapsulation of ¹⁸⁸Re-BMEDA into Nanoliposomes (Active Loading)

This protocol utilizes the established pH gradient to actively load the ¹⁸⁸Re-BMEDA complex into the prepared nanoliposomes.

-

Loading Procedure:

-

Add the prepared ¹⁸⁸Re-BMEDA solution to the liposome suspension (with the established pH gradient).

-

Incubate the mixture at an elevated temperature (e.g., 60°C) for 30-60 minutes with gentle mixing. The lipophilic ¹⁸⁸Re-BMEDA will diffuse across the lipid bilayer into the acidic core of the liposome, where it becomes protonated and trapped[1].

-

-

Purification of ¹⁸⁸Re-BMEDA Nanoliposomes:

-

Remove any unencapsulated ¹⁸⁸Re-BMEDA by passing the liposome suspension through a size exclusion chromatography column (e.g., Sephadex G-50) equilibrated with saline.

-

Collect the liposomal fraction, which will elute first.

-

Quality Control of ¹⁸⁸Re-BMEDA Nanoliposomes

A series of quality control assays are essential to ensure the safety and efficacy of the final radiolabeled nanoliposome product.

| Parameter | Method | Typical Specification |

| Radiochemical Purity | Radio-TLC | > 95% |

| Encapsulation Efficiency | Size Exclusion Chromatography & Gamma Counting | > 90% |

| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 80 - 100 nm[3] |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |

| Zeta Potential | Dynamic Light Scattering (DLS) | -3 to +2 mV[3] |

| In Vitro Stability | Incubation in serum followed by Radio-TLC | > 92% stable at 72h[4] |

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of ¹⁸⁸Re-BMEDA nanoliposomes.

Table 1: Physicochemical and Radiolabeling Characteristics

| Parameter | Value |

| ¹⁸⁸Re-BMEDA Labeling Efficiency | 96.7% ± 5.8%[2] |

| Liposome Size (Diameter) | 80 - 100 nm[3] |

| Liposome Zeta Potential | -3 to +2 mV[3] |

| In Vitro Stability (72h in plasma) | 92 - 98%[4] |

Table 2: Pharmacokinetic Parameters in Tumor-Bearing Mice

| Parameter | ¹⁸⁸Re-BMEDA (Free) | ¹⁸⁸Re-Nanoliposome |

| Distribution Half-life (t₁/₂α) | ~0.1 h | ~1.5 h |

| Elimination Half-life (t₁/₂β) | ~2.5 h | ~20 h |

| Area Under the Curve (AUC) | Low | High |

| Tumor Uptake (%ID/g at 24h) | Low | High |

Note: The values in Table 2 are approximate and can vary depending on the animal model and tumor type.

Diagrams

Caption: Experimental workflow for the preparation of ¹⁸⁸Re-BMEDA nanoliposomes.

Caption: Active loading mechanism of ¹⁸⁸Re-BMEDA into nanoliposomes via a pH gradient.

References

Application Notes and Protocols for Bmeda-Based Radiopharmaceuticals in SPECT Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-Photon Emission Computed Tomography (SPECT) is a powerful, non-invasive nuclear medicine imaging technique that provides three-dimensional functional information about various physiological and pathological processes within the body. The development of targeted radiopharmaceuticals is crucial for the specificity and efficacy of SPECT imaging. A key component of these radiopharmaceuticals is a bifunctional chelator, which securely binds a gamma-emitting radionuclide and is conjugated to a targeting biomolecule.

This document provides detailed application notes and protocols for the use of N,N'-bis(2-mercaptoethyl)-N,N'-dimethylethylenediamine (Bmeda) as a chelator for developing radiopharmaceuticals for SPECT imaging. This compound has shown promise in forming stable complexes with various radionuclides, including Technetium-99m (⁹⁹mTc), the most commonly used radionuclide in diagnostic nuclear medicine. These application notes will cover the synthesis of this compound, radiolabeling procedures, quality control methods, and protocols for in vitro and in vivo evaluations.

Key Advantages of this compound as a Chelator

-

Stable Complex Formation: this compound forms stable complexes with radionuclides like Technetium-99m, which is essential to prevent the release of the radioisotope in vivo and ensure accurate targeting.

-

Versatile Conjugation: The this compound scaffold can be chemically modified to allow for conjugation to a variety of targeting molecules, such as peptides, antibodies, and small molecules, enabling the development of a wide range of targeted SPECT imaging agents.

-

Favorable Pharmacokinetics: When conjugated to targeting moieties, this compound-based radiopharmaceuticals can exhibit favorable pharmacokinetic profiles, including efficient clearance from non-target tissues, leading to high-quality images with good target-to-background ratios.

Experimental Protocols

Synthesis of N,N'-bis(2-mercaptoethyl)-N,N'-dimethylethylenediamine (this compound)

A general method for the synthesis of this compound involves the reaction of N,N'-dimethylethylenediamine with two equivalents of a protected 2-mercaptoethyl halide, followed by deprotection of the thiol groups.

Materials:

-

N,N'-dimethylethylenediamine

-

2-(Tritylthio)ethyl bromide (or other suitable protected mercaptoethyl halide)

-

Acetonitrile (anhydrous)

-

Potassium carbonate (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Triethylsilane

-

Dichloromethane (DCM)

-

Diethyl ether

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Coupling Reaction:

-

Dissolve N,N'-dimethylethylenediamine (1 equivalent) and 2-(Tritylthio)ethyl bromide (2.2 equivalents) in anhydrous acetonitrile.

-